Hexaethylcyclotrisiloxane
Overview
Description
Hexaethylcyclotrisiloxane is an organosilicon compound with the chemical formula C12H30O3Si3 . It is a cyclic trisiloxane, characterized by a ring structure consisting of alternating silicon and oxygen atoms, with ethyl groups attached to the silicon atoms. This compound is known for its unique chemical properties and has found applications in various fields, including polymer chemistry and materials science .
Mechanism of Action
Target of Action
Hexaethylcyclotrisiloxane, also known as D3 , is primarily used in the synthesis of polysiloxanes . Its primary targets are the silanol initiators and guanidine catalysts used in the ring-opening polymerization (ROP) of cyclotrisiloxanes .
Mode of Action
This compound interacts with its targets through a process known as organocatalytic controlled/living ring-opening polymerization (ROP) . This process involves the use of silanol initiators and guanidine catalysts to produce various asymmetric linear poly(dimethylsiloxane) (PDMS) compounds . The polymerization is believed to proceed via the initiator/chain-end activation mechanism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of polysiloxanes . The compound participates in the ring-opening polymerization (ROP) of cyclotrisiloxanes, leading to the formation of asymmetric linear polysiloxanes .
Result of Action
The result of this compound’s action is the formation of various asymmetric linear polysiloxanes with controlled number-average molar mass (Mn), narrow molar-mass dispersity (ĐM), and well-defined terminal structures . These polysiloxanes are used in a variety of applications, including the production of silicone rubbers, resins, and oils.
Action Environment
The efficacy and stability of this compound’s action can be influenced by environmental factors such as the presence of water and the choice of solvent . For instance, intensive removal of water from the starting materials is necessary to control the polymerizations . Additionally, the choice of solvent can impact the rate of polymerization and the properties of the resulting polysiloxanes .
Preparation Methods
Hexaethylcyclotrisiloxane can be synthesized through several methods. One common approach involves the cationic polymerization of this compound in the presence of bis(β-oxyethoxymethyl)tetramethyldisiloxane using sulfuric acid or the cationite KU-23 as a catalyst . Another method involves the living polymerization of this compound with n-butyllithium and tri-n-butylphosphine oxide at room temperature . Industrial production methods often involve the careful distillation and purification of the compound to ensure high purity .
Chemical Reactions Analysis
Hexaethylcyclotrisiloxane undergoes various chemical reactions, including ring-opening polymerization and substitution reactions. It reacts with organolithium reagents to form dimethyl silanols after hydrolysis . Common reagents used in these reactions include n-butyllithium and sulfuric acid . The major products formed from these reactions are oligo(diethylsiloxane diols) and other cyclic siloxanes such as octaethylcyclotetrasiloxane .
Scientific Research Applications
Hexaethylcyclotrisiloxane has a wide range of scientific research applications. In polymer chemistry, it is used as a monomer for the synthesis of poly(diethylsiloxane) and other siloxane-based polymers . These polymers are known for their high thermal stability, low glass transition temperature, and excellent chemical resistance . In materials science, this compound is used in the preparation of thermal interface materials and surface treatment agents for aluminum nitride particles . Additionally, it has applications in the synthesis of carbofunctional oligo(diethylsiloxane diols), which are used in various industrial processes .
Comparison with Similar Compounds
Hexaethylcyclotrisiloxane can be compared with other cyclic siloxanes such as hexamethylcyclotrisiloxane, octamethylcyclotetrasiloxane, and decamethylcyclopentasiloxane . While these compounds share similar cyclic structures, they differ in the number and type of substituent groups attached to the silicon atoms. This compound is unique due to its ethyl substituents, which impart different chemical properties compared to the methyl groups in hexamethylcyclotrisiloxane . This uniqueness makes this compound particularly useful in specific applications where ethyl groups are preferred .
Properties
IUPAC Name |
2,2,4,4,6,6-hexaethyl-1,3,5,2,4,6-trioxatrisilinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O3Si3/c1-7-16(8-2)13-17(9-3,10-4)15-18(11-5,12-6)14-16/h7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPBCFZCRNKXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si]1(O[Si](O[Si](O1)(CC)CC)(CC)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O3Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
88483-06-1 | |
Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88483-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8062109 | |
Record name | Hexaethylcyclotrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031-79-0 | |
Record name | 2,2,4,4,6,6-Hexaethylcyclotrisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2031-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexaethylcyclotrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexaethylcyclotrisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.351 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAETHYLCYCLOTRISILOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIM94HF2YC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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